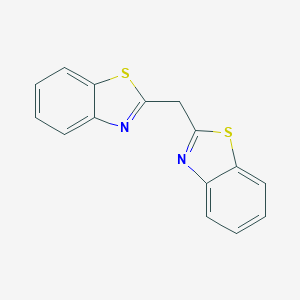

![molecular formula C7H5ClN2 B155766 1-クロロピロロ[1,2-a]ピラジン CAS No. 136927-64-5](/img/structure/B155766.png)

1-クロロピロロ[1,2-a]ピラジン

概要

説明

1-Chloropyrrolo[1,2-a]pyrazine is a heterocyclic compound that features a pyrrolopyrazine core with a chlorine substituent. This structure is a key fragment in various pharmacologically active compounds and is of interest due to its potential biological activities.

Synthesis Analysis

The synthesis of pyrrolo[1,2-a]pyrazine derivatives has been explored through various methods. One approach involves the one-pot synthesis of 9-alkyl-6-chloropyrido[3,2-e][1,2,4]triazolo[4,3-a]pyrazines, where hydrazides react with 2,3-dichloropyrido[2,3-b]pyrazine to afford tricyclic structures . Another method describes the synthesis of the pyrrolo[1,2-a]pyrazine system from pyrrole, which includes electrophilic substitution and 1,3-dipolar cycloaddition reactions . Additionally, a palladium-catalyzed heteroannulation process has been used to synthesize 6-substituted-5H-pyrrolo[2,3-b]pyrazines starting from N-(3-chloropyrazin-2-yl)-methanesulfonamide and terminal alkynes .

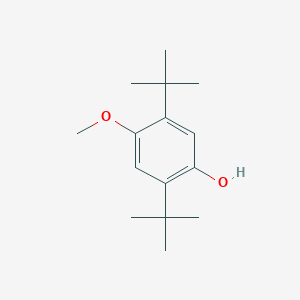

Molecular Structure Analysis

Ab initio calculations have been carried out to understand the molecular structure of pyrrolo[1,2-a]pyrazine. These studies help in investigating the basic chemistry of the compound, including its reactivity towards various reagents and the formation of salts by quaternization of the nonbridgehead nitrogen .

Chemical Reactions Analysis

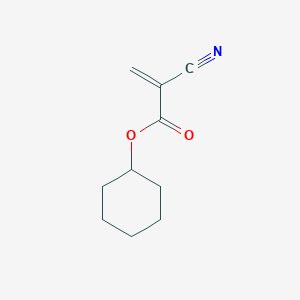

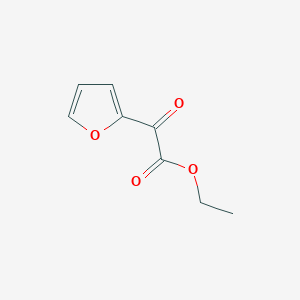

Pyrrolo[1,2-a]pyrazine derivatives undergo a variety of chemical reactions. For instance, N-ylides obtained from pyrrolo[1,2-a]pyrazine salts can undergo 1,3-dipolar cycloaddition to yield various dipyrrolopyrazine structures . Acylation reactions have also been reported, where esters, nitriles, and amides of dipyrrolo[1,2-a:2',1'-c]pyrazines are synthesized .

Physical and Chemical Properties Analysis

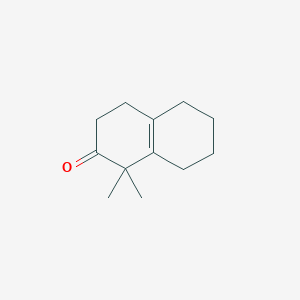

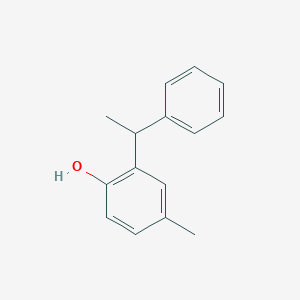

The physical and chemical properties of 1-Chloropyrrolo[1,2-a]pyrazine derivatives are influenced by their molecular structure. For example, the introduction of a trifluoromethyl group to the pyrrolo[1,2-a]pyrazine system can lead to reactions with O- and N-nucleophiles, resulting in the transformation of the trifluoromethyl group to amide and amidine groups . The hydrogenation of 3,4-dihydropyrrolo[1,2-a]pyrazines can lead to the formation of octahydropyrrolo[1,2-a]pyrazines, which are structural fragments of several drugs .

科学的研究の応用

抗菌活性

1-クロロピロロ[1,2-a]ピラジンを含むピロロピラジン誘導体は、顕著な抗菌活性を示しています . これらは、新しい抗菌剤の開発に使用できます。

抗炎症活性

これらの化合物は、抗炎症特性も示しています . これにより、抗炎症薬の開発のための潜在的な候補となります。

抗ウイルス活性

ピロロピラジン誘導体は、抗ウイルス活性を示しています . これらは、新しい抗ウイルス薬の開発に使用できます。

抗真菌活性

これらの化合物は、抗真菌特性を示しています . これは、抗真菌剤の開発における潜在的な使用を意味します。

抗酸化活性

ピロロピラジン誘導体は、抗酸化活性を示しています . これらは、新しい抗酸化サプリメントまたは薬の開発に使用できます。

抗腫瘍活性

これらの化合物は、抗腫瘍特性を示しています . これは、抗腫瘍剤の開発における潜在的な使用を意味します。

キナーゼ阻害活性

ピロロピラジン誘導体は、キナーゼ阻害活性を示しています . これらは、新しいキナーゼ阻害剤の開発に使用できます。

創薬研究

1-クロロピロロ[1,2-a]ピラジンを含むピロロピラジンの構造は、創薬研究にとって魅力的な足場です . これは、新しい薬の合成における基本構造として使用できます。

Safety and Hazards

将来の方向性

Pyrrolopyrazine derivatives, including 1-Chloropyrrolo[1,2-a]pyrazine, have shown potential therapeutic value . Therefore, the synthetic methods and biological activities of these derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

作用機序

Target of Action

1-Chloropyrrolo[1,2-a]pyrazine is a derivative of pyrrolopyrazine, a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Pyrrolopyrazine derivatives have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Biochemical Pathways

Pyrrolopyrazine derivatives, including 1-Chloropyrrolo[1,2-a]pyrazine, have been found to exhibit various biological activities, suggesting that they may affect multiple biochemical pathways .

特性

IUPAC Name |

1-chloropyrrolo[1,2-a]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c8-7-6-2-1-4-10(6)5-3-9-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UECDOWHLPZJHSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=CN=C(C2=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80576495 | |

| Record name | 1-Chloropyrrolo[1,2-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80576495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

136927-64-5 | |

| Record name | 1-Chloropyrrolo[1,2-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80576495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloropyrrolo[1,2-a]pyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

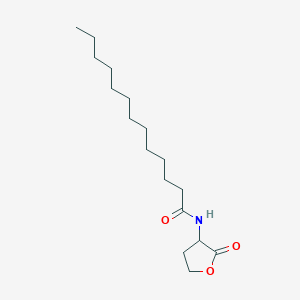

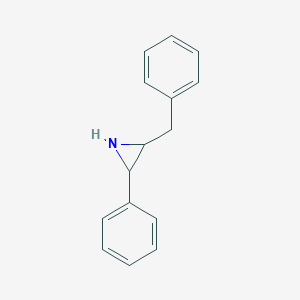

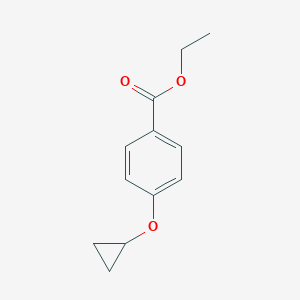

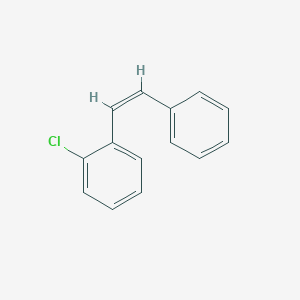

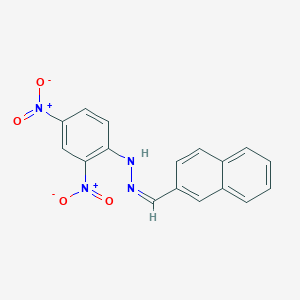

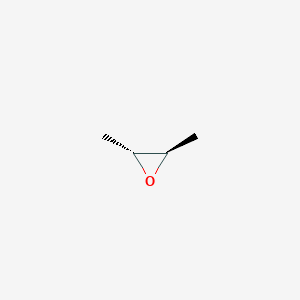

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R)-2-[(4-Ethyl-2,3-dioxopiperazinyl)carbonylamino]-2-(4-hydroxyphenyl)acetic acid](/img/structure/B155706.png)